molecular formula C13H13NO2 B12871803 3-(5-Methyl-2-phenyloxazol-4-yl)propanal

3-(5-Methyl-2-phenyloxazol-4-yl)propanal

Cat. No.: B12871803
M. Wt: 215.25 g/mol
InChI Key: NQCSGKLIXMYBNS-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-phenyloxazol-4-yl)propanal is a heterocyclic aldehyde featuring an oxazole core substituted with a methyl group at position 5, a phenyl group at position 2, and a propanal side chain at position 2. Oxazole derivatives are of significant interest in organic chemistry due to their role as intermediates in the synthesis of pharmaceuticals, agrochemicals, and flavor compounds.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanal

InChI

InChI=1S/C13H13NO2/c1-10-12(8-5-9-15)14-13(16-10)11-6-3-2-4-7-11/h2-4,6-7,9H,5,8H2,1H3

InChI Key

NQCSGKLIXMYBNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2-phenyloxazol-4-yl)propanal typically involves the cyclization of appropriate precursors under controlled conditions One common method is the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then subjected to cyclization with a suitable aldehyde to form the oxazole ring

Industrial Production Methods

Industrial production of 3-(5-Methyl-2-phenyloxazol-4-yl)propanal may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-phenyloxazol-4-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(5-Methyl-2-phenyloxazol-4-yl)propanoic acid.

    Reduction: 3-(5-Methyl-2-phenyloxazol-4-yl)propanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-(5-Methyl-2-phenyloxazol-4-yl)propanal has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-phenyloxazol-4-yl)propanal involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Thiazoles and Thiophenes

Thiazoles and thiophenes, sulfur-containing heterocycles, share structural similarities with oxazoles. For example:

  • 3-(Methylthio)propanal and 3-(Ethylthio)propanal (): These sulfur-containing aldehydes are critical flavor compounds in roasted foods. Unlike 3-(5-Methyl-2-phenyloxazol-4-yl)propanal, they lack aromatic substitution on the heterocycle but exhibit strong odor activity due to their thioether groups. For instance, 3-(methylthio)propanal has a high odor activity value (OAV) in peanuts and roasted coffee, contributing to "nutty" and "popcorn-like" aromas .
Compound Heterocycle Key Functional Groups Occurrence Role
3-(5-Methyl-2-phenyloxazol-4-yl)propanal Oxazole Phenyl, methyl, propanal Synthetic (hypothetical) Potential flavor/pharma intermediate
3-(Methylthio)propanal None Methylthio, propanal Roasted peanuts, coffee High OAV odorant
Thiazoles (e.g., from ) Thiazole Varied substituents Maillard reaction products Flavor modulation

Reactivity and Adsorption Behavior

Propanal derivatives exhibit distinct adsorption properties depending on substituents.

Principal Component Analysis (PCA) Correlations

In coffee blends, 3-(ethylthio)propanal shows strong negative correlations in PCA (PC2), contrasting with propanal and 1-methylpyrrole, which dominate PC1 . This highlights how sulfur and nitrogen substituents alter volatile compound behavior. The phenyl and oxazole groups in 3-(5-Methyl-2-phenyloxazol-4-yl)propanal could similarly shift its PCA profile due to increased hydrophobicity and aromaticity.

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